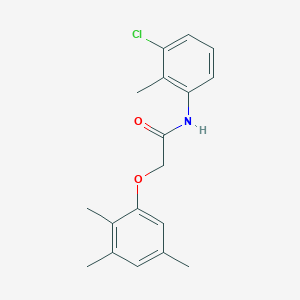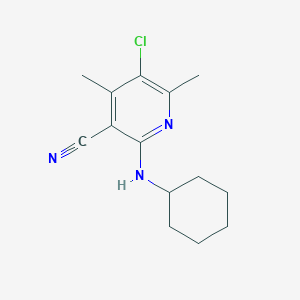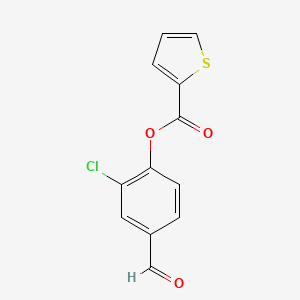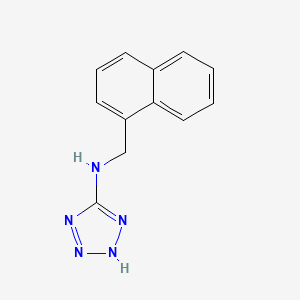
N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide, also known as CTMP, is a novel compound that has garnered significant attention in scientific research. It is a potent inhibitor of protein kinase B (PKB/Akt) and has been shown to exhibit antitumor activity in various cancer cell lines.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been extensively studied for its antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. In addition to its antitumor activity, N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide inhibits the activity of protein kinase B (PKB/Akt), which is a key signaling protein involved in cell survival and proliferation. PKB/Akt is often overexpressed in cancer cells and contributes to their uncontrolled growth and survival. By inhibiting PKB/Akt, N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide induces apoptosis in cancer cells and inhibits their growth. N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide also has anti-inflammatory properties, which may be related to its inhibition of PKB/Akt.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. Angiogenesis is important for tumor growth, and inhibiting it can help to slow or stop tumor growth. N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs are often overexpressed in cancer cells and contribute to their invasiveness and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide is that it is a potent and specific inhibitor of PKB/Akt. This makes it a useful tool for studying the role of PKB/Akt in various cellular processes, including cancer cell growth and survival. However, one limitation of N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide is that it is relatively insoluble in water, which can make it difficult to use in some experiments. In addition, N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide. One area of interest is the development of more soluble analogs of N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide that can be used in a wider range of experiments. Another area of interest is the study of N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide in vivo, including its pharmacokinetic properties and potential toxicity. Finally, there is interest in exploring the use of N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide in combination with other cancer treatments, such as chemotherapy or radiation therapy, to enhance their effectiveness.
Métodos De Síntesis
N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide is synthesized from 3-chloro-2-methylbenzoic acid and 2,3,5-trimethylphenol. The two compounds are reacted with thionyl chloride to form the corresponding acid chloride and then reacted with N,N-dimethylacetamide to form the final product, N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide. The synthesis method is relatively straightforward and yields a high purity product.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-11-8-12(2)13(3)17(9-11)22-10-18(21)20-16-7-5-6-15(19)14(16)4/h5-9H,10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBUGHINQKQOFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5830237.png)
![3-methyl-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5830247.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5830252.png)




![4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5830293.png)

![4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5830300.png)
![2-(2-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5830311.png)

![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5830331.png)
